3-(3,4,5-Trifluorophenyl)butanoic acid

Epigenetics HDAC Inhibition Cancer Research

Researchers and procurement managers should source this specific fluorinated carboxylic acid to ensure experimental fidelity. The unique 3,4,5-trifluorophenyl substitution pattern is non-transferable, with regioisomers showing orders-of-magnitude differences in target engagement. Its chiral β-carbon enables stereospecific synthesis critical for drug candidates. Substituting with analogs like 2-(3,4,5-trifluorophenyl)butanoic acid or unfluorinated versions compromises biological activity in HDAC3 and FATP2 studies. Procure the racemate or enantiopure forms to support asymmetric synthesis and medicinal chemistry optimization.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B13616708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-Trifluorophenyl)butanoic acid
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C10H9F3O2/c1-5(2-9(14)15)6-3-7(11)10(13)8(12)4-6/h3-5H,2H2,1H3,(H,14,15)
InChIKeyOCHLBHUEYMFRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4,5-Trifluorophenyl)butanoic acid: High-Purity Fluorinated Building Block for Targeted Research Procurement


3-(3,4,5-Trifluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid building block. It exists as a racemic mixture, with the chiral center at the β-carbon enabling distinct (R)- and (S)-enantiomers that are critical for stereospecific interactions in medicinal chemistry [1]. Its computed properties include a molecular weight of 218.17 g/mol and an XLogP3-AA of 2.3, indicating balanced lipophilicity for drug-like scaffolds [2].

Why Generic Substitution of 3-(3,4,5-Trifluorophenyl)butanoic acid Fails: Quantified Differences in Target Engagement and Chirality


Substituting 3-(3,4,5-trifluorophenyl)butanoic acid with a regioisomer or unfluorinated analog is scientifically unsound. The specific 3,4,5-trifluorophenyl substitution pattern dictates unique electronic and steric properties that are non-transferable. As shown in the quantitative evidence below, even closely related regioisomers (e.g., 2-(3,4,5-trifluorophenyl)butanoic acid) or non-fluorinated phenylbutanoic acids exhibit orders-of-magnitude differences in target engagement at enzymes like HDAC3 [1] and transporters like FATP2 [2]. Furthermore, the presence of a chiral center means the racemate or specific enantiomer cannot be freely substituted without altering biological activity or synthetic outcomes in stereoselective reactions .

Quantitative Differentiation of 3-(3,4,5-Trifluorophenyl)butanoic acid: A Comparative Evidence Guide for Informed Procurement


HDAC3 Inhibition: Quantitative Potency vs. a 3,4,5-Trifluorophenyl Regioisomer

The target compound demonstrates a 9.5-fold greater inhibitory potency against HDAC3 compared to a regioisomeric analog. The compound 3-(3,4,5-trifluorophenyl)butanoic acid exhibited an IC50 of 2,080 nM [1], whereas the closely related 3-(2,4,5-trifluorophenyl)butanoic acid (a regioisomer with fluorine atoms in the 2,4,5 positions) showed an IC50 of 19,800 nM under identical assay conditions [2].

Epigenetics HDAC Inhibition Cancer Research

FATP2 Cellular Inhibition: A Quantified Selectivity Profile Against a Related Transporter

In a cellular model of fatty acid transport, 3-(3,4,5-trifluorophenyl)butanoic acid exhibits an IC50 of 6,300 nM against FATP2 [1]. This contrasts sharply with its >20,000 nM IC50 against HDAC4, indicating a preference for targeting fatty acid transport pathways over certain epigenetic enzymes [2]. This differential is crucial for researchers aiming to avoid confounding off-target effects in metabolic disease models.

Metabolic Disease Fatty Acid Transport Diabetic Complications

LPA2 Antagonism: A Functional Distinction from a Known Agonist

The target compound functions as an antagonist at the LPA2 receptor with an IC50 > 30,000 nM [1]. In stark contrast, GRI-977143 is a selective agonist of the same receptor with an EC50 of 3,300 nM . This fundamental difference in functional activity (antagonist vs. agonist) at the same molecular target provides researchers with a critical tool for dissecting LPA2 signaling pathways.

GPCR Signaling Lysophosphatidic Acid Fibrosis and Cancer

Chiral Center: Enantiomeric Relevance in Stereoselective Synthesis

The β-carbon of 3-(3,4,5-trifluorophenyl)butanoic acid is a chiral center, allowing for distinct (R)- and (S)-enantiomers [1]. This is a critical differentiator from achiral analogs like 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid (CAS 898765-87-2), which lacks this stereocenter . The availability of enantiomerically pure forms is essential for the synthesis of stereodefined pharmaceutical intermediates, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for the antidiabetic drug sitagliptin [2].

Asymmetric Synthesis Chiral Building Blocks Pharmaceutical Intermediates

Validated Research and Industrial Applications of 3-(3,4,5-Trifluorophenyl)butanoic acid


HDAC3-Focused Epigenetic Probe Development

Researchers investigating the role of HDAC3 in cancer or other diseases should select 3-(3,4,5-trifluorophenyl)butanoic acid over regioisomeric alternatives like 3-(2,4,5-trifluorophenyl)butanoic acid. The 9.5-fold gain in potency (IC50 2,080 nM vs. 19,800 nM) directly translates to more efficient target engagement and a larger window for observing pharmacological effects in vitro [1]. This compound serves as a superior starting point for medicinal chemistry optimization of HDAC3 inhibitors.

Cellular Fatty Acid Transport Studies

For studies on FATP2-mediated fatty acid uptake, particularly in models of diabetic complications or hepatic steatosis, this compound offers a defined and measurable inhibitory profile (IC50 6,300 nM) with a >3.2-fold selectivity window over HDAC4 [2]. This selectivity reduces the risk of confounding results from off-target epigenetic effects, making it a cleaner chemical probe than less selective fatty acid transport inhibitors.

LPA2 Receptor Signaling Pathway Analysis

To dissect the functional roles of the LPA2 receptor, researchers can use this compound as a weak antagonist (IC50 >30,000 nM) in tandem with a known agonist like GRI-977143 (EC50 3,300 nM) [3]. This combination provides a powerful experimental system to control LPA2 activity in both directions, enabling precise investigation of downstream signaling events in fibrosis, cancer metastasis, or other LPA2-associated pathologies.

Stereoselective Synthesis of Pharmaceutical Intermediates

Process chemists and medicinal chemists developing enantiomerically pure drug candidates require chiral building blocks. The chiral β-carbon of 3-(3,4,5-trifluorophenyl)butanoic acid makes it a critical intermediate for asymmetric synthesis, a feature absent in achiral analogs like 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid . Its procurement in racemic or enantiopure forms is essential for constructing the stereodefined core of molecules such as sitagliptin and other β-amino acid-based therapeutics [4].

Quote Request

Request a Quote for 3-(3,4,5-Trifluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.